

What is the basic structure of the octahydroindolizine core?

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Compound of Interest

Compound Name: Octahydroindolizine

Cat. No.: B079230

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An In-depth Technical Guide to the Octahydroindolizine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **octahydroindolizine**, also known as indolizidine, is a saturated bicyclic heterocyclic amine with the chemical formula C₈H₁₅N. This nitrogen-containing scaffold forms the central structural framework of a vast and diverse class of natural products known as indolizidine alkaloids. These alkaloids have been isolated from a wide variety of sources, including plants, amphibians, and microorganisms. The **octahydroindolizine** core is of significant interest to the pharmaceutical and medicinal chemistry communities due to the broad spectrum of biological activities exhibited by its derivatives, which include potent enzyme inhibitors, receptor modulators, and antimicrobial agents. This technical guide provides a comprehensive overview of the fundamental structure, physicochemical properties, synthesis, and biological significance of the **octahydroindolizine** core.

Basic Structure and Physicochemical Properties

The **octahydroindolizine** core consists of a fused six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a common nitrogen atom at the bridgehead position. This

arrangement can also be systematically named as 1-azabicyclo[4.3.0]nonane.[\[1\]](#)[\[2\]](#) The molecule is saturated, with all carbon-carbon and carbon-nitrogen bonds being single bonds.

Stereochemistry

The **octahydroindolizine** core possesses two stereogenic centers at the bridgehead carbon (C8a) and the nitrogen atom, leading to the possibility of several stereoisomers. The relative stereochemistry of substituents on the bicyclic ring system is crucial for the biological activity of its derivatives.

Physicochemical Data

Quantitative data for the **octahydroindolizine** core is summarized below. Due to the difficulty in crystallizing the unsubstituted parent compound, the following tables present computed data and experimental data from a simple derivative to provide an approximation of the core's structural and spectral properties.

Table 1: General Properties of **Octahydroindolizine**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ N	[2]
IUPAC Name	1,2,3,5,6,7,8,8a-Octahydroindolizine	[2]
Molecular Weight	125.21 g/mol	[2]
Boiling Point	159-160 °C	[1]
Density	0.8956 g/cm ³ (at 20 °C)	[1]

Table 2: Computed Spectroscopic Data for **Octahydroindolizine**

Parameter	Value
¹ H NMR (Predicted)	
Chemical Shift (ppm)	Broad multiplet ~1.2-3.0 ppm
¹³ C NMR (Predicted)	
Chemical Shift (ppm)	~20-60 ppm
Mass Spectrum	
Molecular Ion (m/z)	125 (M ⁺)

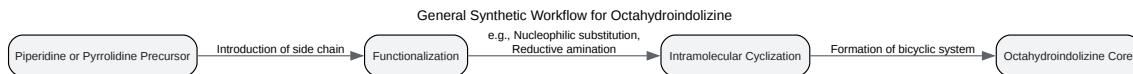
Note: Actual experimental spectral data can vary depending on the solvent and instrument used.

Synthesis of the Octahydroindolizine Core

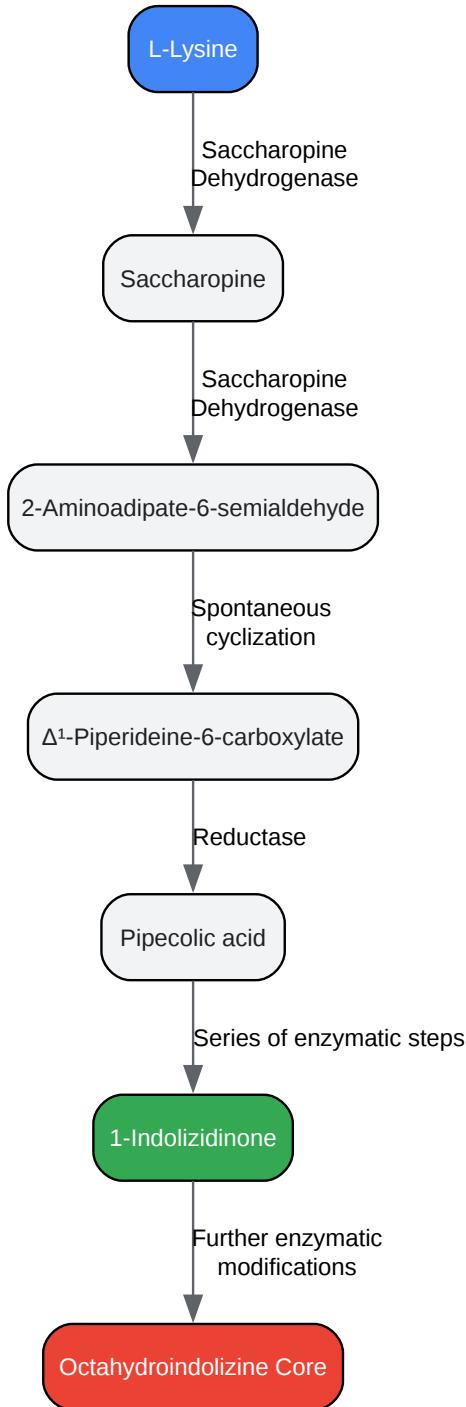
The synthesis of the **octahydroindolizine** skeleton is a key step in the total synthesis of many natural products and the development of novel therapeutic agents. A variety of synthetic strategies have been developed to construct this bicyclic system.

General Synthetic Workflow

A common approach to the synthesis of the **octahydroindolizine** core involves the cyclization of a suitably functionalized piperidine or pyrrolidine precursor. The following diagram illustrates a generalized synthetic workflow.



Simplified Biosynthesis of the Indolizidine Core

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